![molecular formula C18H15N7O3 B2526909 5-metil-7-(4-nitrofenil)-N-(piridin-2-il)-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida CAS No. 391896-92-7](/img/structure/B2526909.png)
5-metil-7-(4-nitrofenil)-N-(piridin-2-il)-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting CDK activity may lead to reduced cell proliferation in various cancer types.
Case Study:
A study demonstrated that derivatives of triazolopyrimidines effectively inhibited CDK4 and CDK6 in acute myeloid leukemia cells. The treatment resulted in decreased cell viability and induced apoptosis at specific concentrations .
Protein Kinase Inhibition
The compound also shows promise as a protein kinase inhibitor. Protein kinases are critical in signaling pathways that regulate cell growth and differentiation. By targeting these enzymes, the compound may be useful in treating diseases characterized by abnormal cell proliferation.
Data Table: Protein Kinase Inhibition Studies
Compound | Target Kinase | IC50 (µM) | Effect |
---|---|---|---|
A | CDK4 | 0.25 | Inhibition of cell cycle progression |
B | CDK6 | 0.30 | Induction of apoptosis |
C | VEGFR-2 | 0.15 | Antiangiogenic effects |
Anti-inflammatory Effects
Emerging research suggests that similar triazolopyrimidine compounds may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.
Case Study:
In vitro studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of p38 MAPK signaling pathways .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target rna viruses, mainly as anti-influenza virus agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Mode of Action
Similar compounds have been reported to inhibit the interaction of rna-dependent rna polymerase subunits, which is crucial for the replication of rna viruses .
Biochemical Pathways
Similar compounds have been reported to interfere with the replication of rna viruses, suggesting that they may affect pathways related to viral replication .
Pharmacokinetics
Similar compounds have been reported to have favourable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit the replication of rna viruses, suggesting that they may have antiviral effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by the reaction conditions, suggesting that environmental factors may play a role in the synthesis and stability of these compounds .
Actividad Biológica
The compound 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the target compound were tested against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, with some showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 8 | Staphylococcus aureus |
Similar Compound A | 16 | Escherichia coli |
Similar Compound B | 32 | Candida albicans |
Antiviral Activity
The antiviral properties of similar triazolo-pyrimidine derivatives have also been investigated. A study demonstrated that certain derivatives showed promising activity against SARS-CoV-2 by inhibiting the main protease (Mpro) with IC50 values ranging from 1.2 to 2.3 µM . This suggests that modifications in the phenyl ring can significantly influence antiviral potency.
Anticancer Activity
Compounds within this chemical class have been evaluated for their anticancer properties. For example, derivatives have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like nitro groups has been correlated with enhanced cytotoxicity against specific cancer types .
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways that are critical for cancer progression or infection.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:
- Substituents on the Phenyl Ring : Variations in substituents (e.g., nitro vs. methoxy groups) significantly affect potency and selectivity against various targets.
- Pyridine Moiety : The presence of a pyridine ring enhances solubility and bioavailability, which is beneficial for therapeutic applications.
- Triazole Linkage : The triazole component is essential for maintaining structural integrity and facilitating interactions with biological targets.
Case Studies
Several case studies have documented the synthesis and testing of related compounds:
- Study on Antimicrobial Activity : A series of triazolo-pyrimidine derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups exhibited superior antibacterial properties compared to their electron-donating counterparts .
- Evaluation of Antiviral Effects : Research focused on a subset of pyrimidine derivatives showed promising results against viral infections, particularly in inhibiting viral proteases essential for replication .
- Cancer Cell Line Testing : In vitro studies demonstrated that certain derivatives induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Propiedades
IUPAC Name |
5-methyl-7-(4-nitrophenyl)-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-15(17(26)23-14-4-2-3-9-19-14)16(24-18(22-11)20-10-21-24)12-5-7-13(8-6-12)25(27)28/h2-10,16H,1H3,(H,19,23,26)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWUFGNXIRHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.